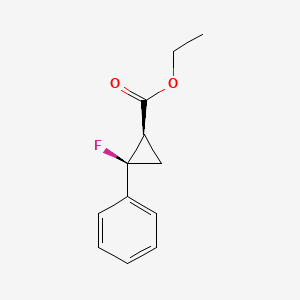

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC17207253

Molecular Formula: C12H13FO2

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13FO2 |

|---|---|

| Molecular Weight | 208.23 g/mol |

| IUPAC Name | ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1 |

| Standard InChI Key | QTSSAQZLIITOFS-PWSUYJOCSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F |

| Canonical SMILES | CCOC(=O)C1CC1(C2=CC=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate belongs to the cyclopropanecarboxylate family. Key structural attributes include:

-

Cyclopropane ring: A three-membered carbon ring introducing significant ring strain, which influences reactivity and stability.

-

Substituents:

-

A fluorine atom at C2, enhancing electronegativity and potential hydrogen-bonding interactions.

-

A phenyl group at C2, contributing to lipophilicity and π-π stacking interactions.

-

An ethyl ester group at C1, serving as a hydrolyzable prodrug motif.

-

The compound’s IUPAC name and stereochemistry are confirmed by its InChI key (SRGUIJLJERBBCM-WDEREUQCSA-N) , which distinguishes it from stereoisomers such as the (1R,2S) configuration.

Table 1: Comparative Molecular Data

Synthesis and Optimization Strategies

Cyclopropanation Techniques

Physicochemical Properties

Stability and Reactivity

The cyclopropane ring’s strain increases reactivity, making the compound prone to ring-opening reactions under acidic or basic conditions. The ethyl ester group hydrolyzes in vivo to the carboxylic acid, a potential prodrug mechanism.

Comparative Analysis with Non-Fluorinated Analogs

The fluorine atom elevates molecular weight by 18 g/mol compared to non-fluorinated analogs . This substitution also increases lipophilicity (logP ≈ 2.35 vs. 2.0 for non-fluorinated versions) , enhancing membrane permeability.

Table 2: Physical Properties of Related Compounds

| Compound | Melting Point (°C) | Flash Point (°C) | LogP |

|---|---|---|---|

| Ethyl (1R,2R)-2-Fluoro-2-Phenylcyclopropane-1-Carboxylate | Not reported | Not reported | ~2.35 |

| Ethyl Trans-2-Phenylcyclopropane-1-Carboxylate | N/A | 106.9 | 2.35 |

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester group serves as a prodrug motif, improving oral bioavailability. Hydrolysis by esterases converts it to the carboxylic acid, enhancing target engagement.

Structure-Activity Relationship (SAR) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume